Synthetic Yield Comparison: MTO-Catalyzed Oxidation Route for 2,3,5-Trimethylpyridine 1-oxide
2,3,5-Trimethylpyridine 1-oxide can be synthesized via methyltrioxorhenium (MTO)-catalyzed oxidation of 2,3,5-collidine with hydrogen peroxide in dichloromethane, achieving an isolated yield of 91% at room temperature over 3 hours . This yield substantially exceeds the 88% yield reported for alternative synthetic approaches to this same compound using conventional oxidation methods [1], and contrasts with the overall yield of 43% achieved for the related 4-methoxy-2,3,5-trimethylpyridine N-oxide synthesis route via chlorination-methoxylation-oxidation sequence [2].
| Evidence Dimension | Isolated synthetic yield |
|---|---|
| Target Compound Data | 91% |
| Comparator Or Baseline | Conventional oxidation method for same target: 88%; 4-methoxy analog N-oxide route: 43% overall yield |
| Quantified Difference | +3 percentage points vs. conventional method; +48 percentage points vs. 4-methoxy analog route |
| Conditions | MTO (1.5 mol%), H2O2 (5 eq), CH2Cl2, 20 °C, 3 h |
Why This Matters
Higher synthetic yield directly translates to reduced raw material costs per batch and improved process economics in procurement-scale synthesis.
- [1] Chem960. Synthesis Routes of 2,3,5-Trimethylpyridine 1-oxide. View Source
- [2] Brandström, A. Synthesis of 4-methoxy-2,3,5-trimethylpyridine: a specific building block for compounds with gastric-acid inhibiting activity. Acta Chem. Scand. 1989, 43, 549-552. View Source
